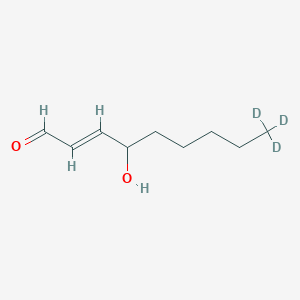![molecular formula C9H14N2 B163584 (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile CAS No. 129656-19-5](/img/structure/B163584.png)
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile, also known as ABOA, is a bicyclic compound that has been extensively studied for its potential as a chemical warfare agent. ABOA is a potent acetylcholinesterase inhibitor and has been shown to have significant effects on the nervous system.
Mécanisme D'action
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a potent acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile binds irreversibly to acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation and ultimately lead to paralysis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile are primarily related to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system can cause overstimulation and ultimately lead to paralysis. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has also been shown to have effects on the cardiovascular system, including a decrease in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a potent acetylcholinesterase inhibitor and has been extensively studied for its potential as a chemical warfare agent. Its ability to inhibit acetylcholinesterase also makes it a potential therapeutic agent for the treatment of Alzheimer's disease. However, its use as a chemical weapon is prohibited under international law, and its potential as a therapeutic agent for Alzheimer's disease is still being studied.
Orientations Futures
There are several future directions for (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile research. One potential direction is the development of new therapeutic agents for the treatment of Alzheimer's disease based on the structure of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile. Another potential direction is the development of new methods for the synthesis of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile and its derivatives. Finally, there is a need for further research into the biochemical and physiological effects of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile, particularly with regard to its effects on the cardiovascular system.
Méthodes De Synthèse
The synthesis of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a strong acid catalyst. This reaction produces a mixture of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile and its isomer, 1-azabicyclo[3.2.1]octan-6-yl)acetonitrile. The mixture can be separated using column chromatography to obtain pure (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile.
Applications De Recherche Scientifique
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has been extensively studied for its potential as a chemical warfare agent. Its potent acetylcholinesterase inhibitory activity makes it a promising candidate for use in chemical weapons. However, its use as a chemical weapon is prohibited under international law. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has also been studied for its potential as a treatment for Alzheimer's disease. Its ability to inhibit acetylcholinesterase makes it a potential therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
129656-19-5 |
|---|---|
Nom du produit |
(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(1-azabicyclo[3.2.1]octan-5-yl)acetonitrile |
InChI |
InChI=1S/C9H14N2/c10-5-3-9-2-1-6-11(8-9)7-4-9/h1-4,6-8H2 |
Clé InChI |
AKHGUDHZTRISAF-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)CC#N |
SMILES canonique |
C1CC2(CCN(C1)C2)CC#N |
Synonymes |
1-Azabicyclo[3.2.1]octane-5-acetonitrile(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



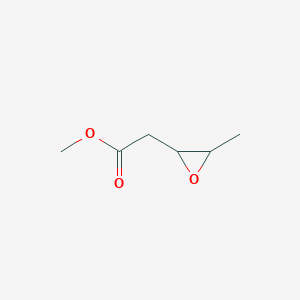
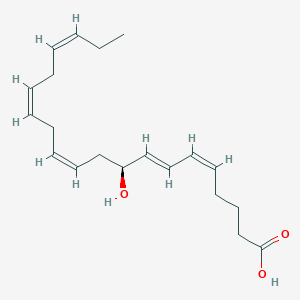

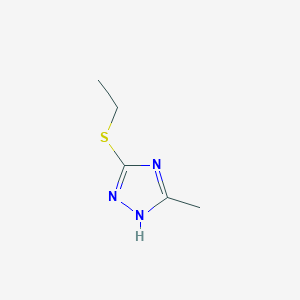



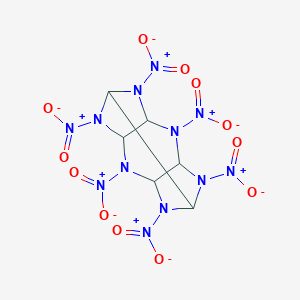
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
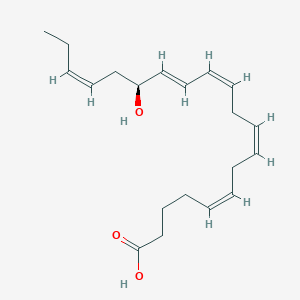
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
